molecular formula C15H11N3O2S B2519055 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 2034517-25-2

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2519055
CAS No.: 2034517-25-2
M. Wt: 297.33
InChI Key: DGOQVAAPJUBZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, making it a promising candidate for cancer therapy.

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Synthesis and Biological Evaluation
A series of novel derivatives of 2-thioxoquinazolin-4(3H)-ones were synthesized and evaluated for their antimicrobial and anticonvulsant activities. Compounds PTQ-03 and ETQ-03 exhibited broad-spectrum activity against tested Gram-positive, Gram-negative bacteria, and fungi. Additionally, compounds PTQ-04 and NTQ-01 demonstrated potent anticonvulsant activity, suggesting the potential for therapeutic application in managing convulsions and microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Methodologies

Pd-Catalyzed Amidation
A palladium-catalyzed domino reaction was developed for the synthesis of 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, highlighting a novel method involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This method could significantly contribute to the efficient and environmentally friendly synthesis of quinazolinone derivatives (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Anticancer Applications

Structural and Antiproliferative Analysis
The study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed that certain derivatives exhibit high DNA protective ability against oxidative stress and demonstrate potent anticancer activity against various cancer cell lines. This underscores the potential of quinazolinone and thiadiazole derivatives as scaffolds for the development of novel anticancer agents (Gür et al., 2020).

Chemical Synthesis and Reactivity

One-Pot Synthesis Approaches
Efficient one-pot synthesis methods have been developed for diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, leveraging reactions of anthranilic acid esters, primary amines, and thiocarbazate derivatives. These methods emphasize practical simplicity, good yields, and the utility of economical solvents, contributing to the versatile toolbox for synthesizing quinazolinone derivatives (Tiwari, Singh, Hussain, Mishra, & Singh, 2008).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or not widely studied compound .

Future Directions

As this compound is novel or not widely studied, future research could focus on synthesizing the compound and studying its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of similar compounds .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c21-15-17-11-4-2-1-3-10(11)14(18-15)16-9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11,14,16H,1-4,8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAGRQVTEJPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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